4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is specifically recognized as a non-acidic inhibitor of mPGES-1, an enzyme involved in the production of prostaglandin E2, a key mediator of inflammation.
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide was achieved through a multi-step process. While the exact details of the synthesis are not explicitly provided in the available literature, the paper mentions a virtual screening protocol that included molecular docking, fingerprint-based clustering, protein-ligand interaction fingerprints, and molecular dynamics simulations. This information suggests a computer-aided drug design approach was employed to identify and optimize the synthesis of the target compound.
4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide acts as a non-acidic inhibitor of mPGES-1. This enzyme is responsible for the final step in the biosynthesis of prostaglandin E2 (PGE2), a lipid mediator that plays a crucial role in inflammation and pain. By inhibiting mPGES-1, this compound is thought to reduce PGE2 production and consequently dampen inflammatory responses.
The primary application of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is its potential use as an anti-inflammatory and anticancer agent. The inhibition of mPGES-1, and the consequent reduction in PGE2 production, suggests promising therapeutic possibilities for conditions driven by inflammation, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Additionally, the potential for anticancer properties warrants further investigation in various cancer models.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6